Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Description
Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a pyrazole-derived compound characterized by a branched ester backbone with dual methyl substituents on the pyrazole ring and a methylamino group. The compound is noted for its discontinued commercial availability, as indicated by CymitQuimica’s product listings .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8-6-9(2)14(13-8)7-11(3,12-4)10(15)16-5/h6,12H,7H2,1-5H3 |
InChI Key |
RLCUIWISPPKLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C(=O)OC)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the condensation of 3,5-dimethylpyrazole with appropriate ester and amine derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
- Structure: Features a pyran ring fused with a pyrazole moiety and cyano groups.
- Synthesis: Prepared via refluxing 1,4-dioxane with malononitrile, emphasizing the role of triethylamine as a catalyst .
- Key Differences: The absence of an ester group and the presence of cyano substituents enhance polarity compared to the target compound.
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)
- Structure : Similar to 11a but includes an ethyl ester group.
- Synthesis: Utilizes ethyl cyanoacetate instead of malononitrile, demonstrating the versatility of pyrazole intermediates in generating ester-functionalized derivatives .
- Comparison: The ethyl ester in 11b parallels the methyl ester in the target compound, but the additional cyano and phenyl groups in 11b may reduce solubility in nonpolar solvents.
(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one
- Structure: A bis-pyrazole system with phenyl and imino groups.
- Properties : Exhibits a high melting point (172.7°C) and strong IR absorption at 1660 cm⁻¹ (C=O stretch), indicating robust intermolecular interactions .
- Contrast : The target compound lacks the conjugated dihydropyrazolone ring, which likely reduces its thermal stability compared to this analogue.
Physicochemical and Functional Group Analysis
Research Findings and Implications
- Reactivity : Pyrazole derivatives with ester groups (e.g., 11b) often undergo hydrolysis under acidic or basic conditions, suggesting similar susceptibility for the target compound .
- Biological Potential: Pyrazole-containing compounds are frequently explored as kinase inhibitors or antimicrobial agents. The methylamino group in the target compound may enhance bioavailability compared to non-amino analogs .
- Synthesis Challenges : The discontinuation of the target compound may reflect difficulties in large-scale synthesis or purification, a common issue with branched esters requiring chiral resolution .
Biological Activity
Overview
Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.30 g/mol. The structure features a pyrazole ring, which is known for its versatility in biological applications.
Antimicrobial Activity
Research has indicated that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that methyl pyrazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that certain analogs of this compound showed cytotoxic effects against cancer cell lines such as A431 and HT29. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the pyrazole ring enhances its efficacy against tumor cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that methyl pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can reduce oxidative stress in cells, contributing to their protective effects against damage .
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the antimicrobial efficacy of methyl pyrazole derivatives against E. coli and S. aureus, showing significant inhibition at low concentrations (MIC < 50 µg/mL). |
| Study B | Investigated anticancer properties on A431 cell lines; IC50 values were reported below 20 µM for certain analogs. |
| Study C | Assessed anti-inflammatory effects in a murine model, demonstrating a reduction in paw edema by 30% compared to control groups. |
Q & A
Q. What are the established synthetic routes for Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of pyrazole derivatives with methylamino esters under basic conditions (e.g., using triethylamine in DMF) .
- Step 2 : Regioselective aza-Michael addition to install the pyrazole moiety (optimized at 50–80°C for 6–12 hours) .
- Step 3 : Esterification or transesterification to finalize the methyl ester group .
Key variables : Solvent polarity (DMF vs. ethanol), temperature control, and stoichiometric ratios of reagents (e.g., excess methylamine to minimize side products). Purity is assessed via HPLC or GC (>95% target compound) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- X-ray crystallography resolves the spatial arrangement of the pyrazole ring and ester groups, confirming stereochemistry .
- NMR spectroscopy (¹H, ¹³C) identifies proton environments (e.g., methylamino protons at δ 2.3–2.7 ppm) and carbon connectivity .
- Mass spectrometry validates molecular weight (expected m/z: ~239.3 [M+H]⁺) .
Advanced Research Questions
Q. What mechanistic insights exist for its interaction with biological targets, such as enzymes or receptors?
- The pyrazole ring acts as a hydrogen bond acceptor, enabling interactions with enzyme active sites (e.g., cyclooxygenase or kinases) .
- Methylamino and ester groups enhance solubility and membrane permeability, critical for in vitro assays (e.g., IC50 studies against cancer cell lines) .
- Contradictions : Some studies report anti-inflammatory activity via COX-2 inhibition, while others suggest negligible effects, possibly due to substituent positioning on the pyrazole ring .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) between synthesized batches?
- Approach :
- Compare experimental NMR data with computational predictions (DFT calculations) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for methyl groups near chiral centers .
- Validate via X-ray diffraction to rule out conformational isomers .
Q. What strategies optimize its stability under varying pH and temperature conditions for long-term storage?
- Stability profile : Degrades via ester hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions .
- Optimization :
- Store in anhydrous DMSO at -20°C to prevent hydrolysis.
- Add stabilizers (e.g., BHT) to mitigate oxidation of the methylamino group .
Data-Driven Comparative Studies
Q. How does this compound compare structurally and functionally to analogs like Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate?
| Property | Target Compound | Ethyl Analog |
|---|---|---|
| Bioactivity | Anti-inflammatory (COX-2 inhibition) | Antimicrobial (MIC: 8 µg/mL) |
| Solubility (H2O) | 1.2 mg/mL | 0.8 mg/mL |
| Synthetic Yield | 58–65% | 45–50% |
| Key difference : The ethyl ester analog shows reduced solubility but broader antimicrobial activity, highlighting the impact of ester chain length on bioactivity . |
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?
- Issue : Low regioselectivity in pyrazole substitution during Step 1 (yields drop to ~30% with bulky substituents) .
- Solution : Use flow chemistry to maintain precise temperature control and reagent mixing, improving yield to >70% .
Advanced Analytical Techniques
Q. How can computational modeling (e.g., molecular docking) predict its binding affinity to novel targets?
- Protocol :
- Generate 3D conformers using Gaussian or Schrödinger Suite.
- Dock into protein targets (e.g., PDB: 1CX2 for COX-2) with AutoDock Vina.
- Validate predictions with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
